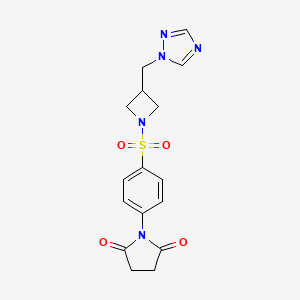

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c22-15-5-6-16(23)21(15)13-1-3-14(4-2-13)26(24,25)20-8-12(9-20)7-19-11-17-10-18-19/h1-4,10-12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKZLIADVGHRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione is a complex compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 320.37 g/mol. The structure features a pyrrolidine ring fused with a triazole moiety, which is known for its diverse biological activities.

The primary mechanism of action for this compound involves the inhibition of the enzyme acetylcholinesterase (AChE) . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission and has implications for treating neurodegenerative diseases such as Alzheimer's disease.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. Notably, it has shown effectiveness against:

- MCF-7 (breast cancer) : The compound induces apoptosis in MCF-7 cells, leading to significant inhibition of cell proliferation. Studies report an IC50 value indicating effective dose-response relationships .

- HCT-116 (colon cancer) : Similar inhibitory effects have been observed in colon cancer cell lines, suggesting a broad-spectrum anticancer potential.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Preliminary studies suggest its efficacy against multiple bacterial strains, which could be beneficial in developing new antibiotics .

Pharmacokinetics

Pharmacokinetic studies predict favorable drug-likeness characteristics for this compound, including good solubility and permeability profiles. These properties are critical for ensuring adequate bioavailability when administered.

Case Studies

Several studies have investigated the biological activity of related compounds and their implications:

- Study on Triazole Derivatives : A comprehensive review highlighted that modifications to triazole-containing compounds can significantly enhance their anticancer and antimicrobial activities. The presence of specific substituents was found to optimize these effects .

- In Vivo Studies : Animal model studies have shown that similar pyrrolidine derivatives can reduce tumor growth in xenograft models, further supporting their potential as therapeutic agents in oncology .

- Mechanistic Insights : Investigations into the cellular mechanisms revealed that compounds like 1-(4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione can modulate signaling pathways associated with cell survival and apoptosis, particularly through the regulation of proteins involved in the PI3K/AKT pathway .

Data Summary Table

| Biological Activity | Cell Line/Model | IC50 Value | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | ~1.27 µM | Induces apoptosis |

| Anticancer | HCT-116 | Not specified | Induces apoptosis |

| Antimicrobial | Various strains | Not specified | Inhibits bacterial growth |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Triazoles are known for their broad-spectrum antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. Studies have shown that triazole-based compounds can inhibit the growth of various pathogens, making them promising candidates for developing new antibiotics and antifungal agents .

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds containing the triazole moiety have demonstrated efficacy in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells, suggesting their use as therapeutic agents against different types of cancer .

Antiviral Agents

Triazole derivatives have also been investigated for their antiviral properties. Research has identified several triazole-based compounds that exhibit activity against viral infections, including those caused by influenza and HIV. These compounds may interfere with viral replication or enhance host immune responses .

Agricultural Applications

Fungicides

The antifungal properties of triazoles make them suitable for agricultural applications as fungicides. Triazole-based fungicides are widely used to protect crops from fungal diseases, thereby improving yield and quality. The mechanism typically involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Herbicides

Some triazole derivatives have been studied for their potential use as herbicides. Their ability to inhibit specific enzymes involved in plant growth can lead to effective weed management strategies in agricultural practices .

Material Science Applications

Nonlinear Optical Materials

Triazole-containing compounds are being explored for their nonlinear optical (NLO) properties, which are crucial in the development of advanced materials for photonics and optoelectronics. Research has indicated that certain triazole derivatives can exhibit significant NLO responses, making them candidates for use in laser technology and optical devices .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Khram et al., 2023 | Developed novel triazole-based compounds with antiviral properties | Potential for new antiviral therapies |

| Maghraby et al., 2023 | Investigated antiproliferative effects of triazole hybrids on aromatase enzymes | Implications for breast cancer treatment |

| Nature Study, 2024 | Synthesized new triazole derivatives with enhanced NLO properties | Applications in photonic devices |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous heterocycles, focusing on functional groups, synthetic routes, and reported bioactivities.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity : The target compound lacks coumarin or pyrazole groups present in analogs 4i and 4j, which are critical for their reported anticancer and antimicrobial activities. Instead, its azetidine-triazole system may favor interactions with enzymes like cyclooxygenase (COX) or kinases .

Synthetic Routes : While 4i and 4j involve multi-step coupling of coumarin and tetrazole units, the target compound likely employs sulfonylation of azetidine intermediates followed by triazole conjugation. This aligns with modular synthesis strategies for sulfonamide-containing heterocycles .

Bioactivity Gaps: Unlike 4i and 4j, which have explicit biological data, the target compound’s pharmacological profile remains underexplored.

Research Findings and Limitations

Pharmacokinetic Predictions

- Solubility: The sulfonamide group likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., 4j).

- Metabolic Stability : The azetidine ring may reduce metabolic degradation compared to larger cyclic amines.

Challenges in Structural Characterization

However, tools like SHELX (used for small-molecule refinement) could resolve its 3D conformation, aiding in structure-activity relationship (SAR) studies .

Contradictions and Uncertainties

Q & A

Q. What statistical methods are recommended for optimizing multi-step synthetic pathways involving this compound?

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.